N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its structure features a thieno[3,2-d]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 463.61 g/mol. This compound is classified under the category of thieno[3,2-d]pyrimidines and is primarily studied for its pharmacological potential.
The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These methods can vary based on the available reagents and desired yields:
Each step requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented using various structural notations:
InChI=1S/C25H25N3O2S2/c1-17-11-12-23(30-4)21(15-17)26-24(31)13-34-25-27-20-10-9-19(8)18(20)6-5-7-16(2)14(19)3/h5-12H,13H2,1-4H3,(H,26,31)
This representation highlights the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 463.61 g/mol |
IUPAC Name | N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for further biological testing or applications.
The mechanism of action for N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves interactions at the molecular level with biological targets:
Preliminary studies suggest that this compound may exhibit significant biological activity related to:
The physical and chemical properties of N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
These properties influence its application in scientific research and potential therapeutic use.
N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in several scientific fields:
This compound represents a significant area of study for researchers interested in developing new pharmacological agents based on thieno[3,2-d]pyrimidine derivatives.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5